Cas no 845827-14-7 (2-Bromo-5-(difluoromethoxy)pyridine)

2-Bromo-5-(difluoromethoxy)pyridine structure
845827-14-7 structure
Nome del prodotto:2-Bromo-5-(difluoromethoxy)pyridine
Numero CAS:845827-14-7
MF:C6H4BrF2NO
MW:224.002867698669
MDL:MFCD13185842
CID:1091650
PubChem ID:23120579

2-Bromo-5-(difluoromethoxy)pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Bromo-5-(difluoromethoxy)pyridine
    • 2-Bromo-5-difluoromethoxy-pyridine
    • Pyridine, 2-bromo-5-(difluoromethoxy)-
    • 2-Bromo-5-(difluoromethoxy)pyridine (ACI)
    • 2-bromo-5-difluoromethoxypyridine
    • DTXCID60581562
    • DS-8300
    • EN300-128743
    • SCHEMBL2895317
    • AKOS022186311
    • DTXSID90630810
    • 2-bromo-5-[(difluoromethyl)oxy]pyridine
    • 845827-14-7
    • MFCD13185842
    • CS-D0409
    • SY028174
    • MDL: MFCD13185842
    • Inchi: 1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
    • Chiave InChI: PYKSHJJKXWPSHM-UHFFFAOYSA-N
    • Sorrisi: FC(OC1C=CC(Br)=NC=1)F

Proprietà calcolate

  • Massa esatta: 222.94443g/mol
  • Massa monoisotopica: 222.94443g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 125
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 22.1Ų
  • XLogP3: 2.8

2-Bromo-5-(difluoromethoxy)pyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-128743-0.05g
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 95%
0.05g
$45.0 2023-02-15
Enamine
EN300-128743-10.0g
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 95%
10.0g
$820.0 2023-02-15
TRC
B292505-50mg
2-Bromo-5-(difluoromethoxy)pyridine
845827-14-7
50mg
$ 95.00 2022-06-07
Enamine
EN300-128743-1.0g
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 95%
1g
$0.0 2023-06-07
eNovation Chemicals LLC
D912832-1g
2-Bromo-5-(difluoromethoxy)pyridine
845827-14-7 95%
1g
$290 2023-08-31
eNovation Chemicals LLC
D960380-10g
2-broMo-5-(difluoroMethoxy)pyridine
845827-14-7 95+%
10g
$260 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWZD0006-10G
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 97%
10g
¥ 2,574.00 2023-04-13
eNovation Chemicals LLC
D782466-5G
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 97%
5g
$190 2024-07-21
Enamine
EN300-128743-250mg
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 95.0%
250mg
$124.0 2022-02-28
Enamine
EN300-128743-10000mg
2-bromo-5-(difluoromethoxy)pyridine
845827-14-7 95.0%
10g
$656.0 2022-02-28

2-Bromo-5-(difluoromethoxy)pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide ,  Cuprous chloride Solvents: Tetrahydrofuran ;  80 min, rt
1.2 Solvents: Tetrahydrofuran ;  5 min, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Riferimento
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; et al, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, 80 °C
Riferimento
Synthesis and structure-activity relationships of aza- and diazabiphenyl analogues of the antitubercular drug (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)
Kmentova, Iveta; et al, Journal of Medicinal Chemistry, 2010, 53(23), 8421-8439

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, 75 °C
Riferimento
Decarboxylative Trifluoromethylating Reagent [Cu(O2CCF3)(phen)] and Difluorocarbene Precursor [Cu(phen)2][O2CCF2Cl]
Lin, Xiaoxi; et al, Chemistry - A European Journal, 2016, 22(6), 2075-2084

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  12 h, 25 °C
Riferimento
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; et al, Organic Letters, 2017, 19(10), 2758-2761

2-Bromo-5-(difluoromethoxy)pyridine Raw materials

2-Bromo-5-(difluoromethoxy)pyridine Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:845827-14-7)2-Bromo-5-(difluoromethoxy)pyridine
A864067
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):289.0/436.0